molecular formula C11H13ClFNO B14884270 [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol

[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B14884270
M. Wt: 229.68 g/mol
InChI Key: QDJOTQAOTNWMDE-OIBJUYFYSA-N
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Description

3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride is a chemical compound with the molecular formula C11H14ClFNO·HCl. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but typically include key enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride include:

    3-pyrrolidinemethanol, 4-(4-chlorophenyl)-, hydrochloride: Lacks the fluorine atom.

    3-pyrrolidinemethanol, 4-(4-fluorophenyl)-, hydrochloride: Lacks the chlorine atom.

    3-pyrrolidinemethanol, 4-(4-chloro-2-methylphenyl)-, hydrochloride: Contains a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H13ClFNO/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10+/m0/s1

InChI Key

QDJOTQAOTNWMDE-OIBJUYFYSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=C(C=C(C=C2)Cl)F)CO

Canonical SMILES

C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO

Origin of Product

United States

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